1-(4-Methylpiperidin-1-yl)pentan-1-one
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Overview
Description
1-(4-Methylpiperidin-1-yl)pentan-1-one is a chemical compound with the molecular formula C11H21NO. It is a member of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by a piperidine ring substituted with a methyl group and a pentanone chain, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperidin-1-yl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperidine with pentanone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. This ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets. It is known to affect neurotransmitter systems by inhibiting the reuptake of dopamine and norepinephrine. This modulation of neurotransmitter levels can lead to various pharmacological effects, making it a compound of interest in the study of neurological disorders .
Comparison with Similar Compounds
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound is similar in structure but has a pyrrolidine ring instead of a piperidine ring.
4-Methyl-1-(piperidin-1-yl)pentan-1-one: Another closely related compound, differing only in the position of the methyl group.
Uniqueness: 1-(4-Methylpiperidin-1-yl)pentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .
Properties
CAS No. |
57150-32-0 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C11H21NO/c1-3-4-5-11(13)12-8-6-10(2)7-9-12/h10H,3-9H2,1-2H3 |
InChI Key |
WYZKREZWXXWGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)C |
Origin of Product |
United States |
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